Tyrosylarginine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tyrosylarginine typically involves the coupling of tyrosine and arginine using peptide bond formation techniques. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including SPPS and liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and rigorous purification steps such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Tyrosylarginine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the guanidino group of arginine.
Substitution: The amino groups in both tyrosine and arginine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of dityrosine or quinone derivatives.
Reduction: Reduced forms of arginine derivatives.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Tyrosylarginine has a wide range of scientific research applications:
Mechanism of Action
Tyrosylarginine exerts its effects primarily through interaction with specific receptors in the nervous system. It is believed to act on opioid receptors, providing analgesic effects. Additionally, it may modulate the activity of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA), contributing to its neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
Tyrosine: A precursor to tyrosylarginine, involved in protein synthesis and signal transduction.
Arginine: Another precursor, important in the urea cycle and nitric oxide production.
Uniqueness
This compound is unique due to its dual role as an analgesic and neuroprotective agent. Its ability to interact with opioid receptors and modulate neurotransmitter activity distinguishes it from other dipeptides .
Properties
IUPAC Name |
2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNRXNCCROJZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90867967 |
Source
|
Record name | Tyrosyl-N~5~-(diaminomethylidene)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90867967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Tyrosyl-Arginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029099 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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